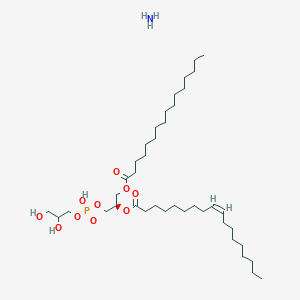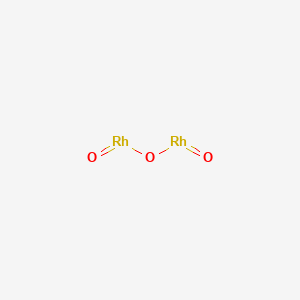
oxo(oxorhodiooxy)rhodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxo(oxorhodiooxy)rhodium is a complex compound containing rhodium and oxygen atoms. This compound is notable for its unique structure and properties, which make it valuable in various chemical processes and industrial applications. Rhodium, a rare and precious metal, is known for its catalytic properties, and when combined with oxygen, it forms oxo complexes that are highly reactive and versatile.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxo(oxorhodiooxy)rhodium can be synthesized through several methods. One common approach involves heating rhodium metal in the presence of air or oxygen at temperatures ranging from 600 to 1000°C . Another method includes the dehydration of its hydrate or the thermal decomposition of rhodium nitrate . These processes yield rhodium oxide, which can then be further processed to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of rhodium phosphite complexes as catalysts. These complexes are employed in hydroformylation processes, where olefins react with synthesis gas (a mixture of carbon monoxide and hydrogen) to produce aldehydes . The rhodium catalysts used in these processes are highly efficient and selective, making them ideal for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxo(oxorhodiooxy)rhodium undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also be reduced under specific conditions.
Substitution: The compound can undergo substitution reactions, where one ligand is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include carbon monoxide, hydrogen, and various olefins . The reactions typically occur under elevated temperatures and pressures, often in the presence of a catalyst.
Major Products Formed
The major products formed from reactions involving this compound include aldehydes, carboxylic acids, esters, and ketones . These products are valuable intermediates in the synthesis of various chemicals and materials.
Wissenschaftliche Forschungsanwendungen
Oxo(oxorhodiooxy)rhodium has numerous applications in scientific research, including:
Biology: The compound’s catalytic properties make it useful in studying enzyme mechanisms and developing new biochemical processes.
Medicine: Research is ongoing to explore its potential in drug synthesis and other medical applications.
Industry: This compound is used in the production of fine chemicals, lubricants, and other industrial products.
Wirkmechanismus
The mechanism by which oxo(oxorhodiooxy)rhodium exerts its effects involves the coordination of the rhodium center with various ligands, including oxygen atoms. This coordination facilitates the activation of substrates and the subsequent catalytic reactions . The molecular targets and pathways involved include the formation of rhodium-carbonyl complexes and the insertion of carbon monoxide into metal-ligand bonds .
Vergleich Mit ähnlichen Verbindungen
Oxo(oxorhodiooxy)rhodium can be compared with other transition metal oxo complexes, such as those containing cobalt, nickel, and iron . These compounds share similar catalytic properties but differ in their reactivity and selectivity. For example, rhodium-based oxo complexes are often more selective and efficient in hydroformylation reactions compared to cobalt-based complexes . Other similar compounds include potassium ferrate and osmium tetroxide, which are also used as oxidizing agents .
Conclusion
This compound is a versatile and valuable compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it an essential component in various catalytic processes, and ongoing research continues to uncover new uses and potential benefits.
Eigenschaften
Molekularformel |
O3Rh2 |
|---|---|
Molekulargewicht |
253.809 g/mol |
IUPAC-Name |
oxo(oxorhodiooxy)rhodium |
InChI |
InChI=1S/3O.2Rh |
InChI-Schlüssel |
YRUZFXVGBSPFRV-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Rh]O[Rh]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



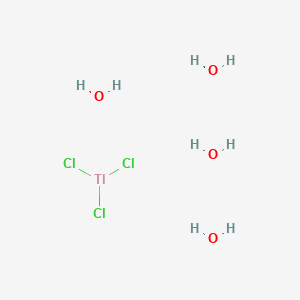
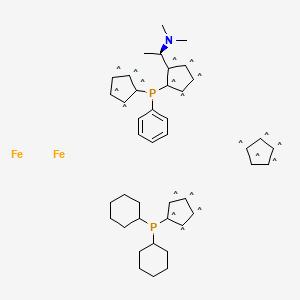



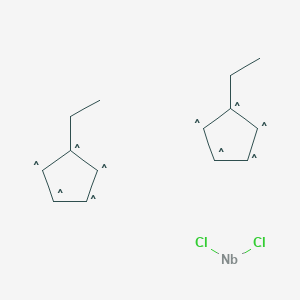
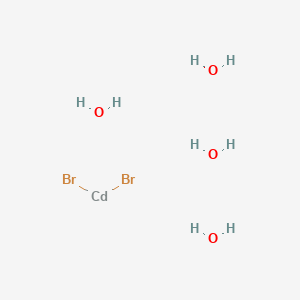
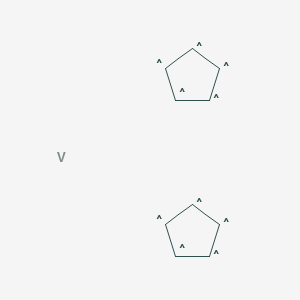
![[(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate](/img/structure/B12060354.png)

